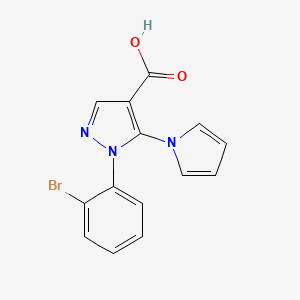
1-(2-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-(2-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in pharmaceutical chemistry. Although the specific compound is not directly studied in the provided papers, related compounds with bromophenyl and pyrazole moieties have been investigated for their molecular structures, vibrational frequencies, and potential biological activities.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with various carbonyl compounds. For instance, novel pyrazole carboxamides were synthesized by reacting pyrazole carbonyl chloride with substituted phenylhydroxyamines, which were prepared by reducing nitrobenzene compounds . Another synthesis method involved cyclization and bromination reactions to obtain a pyrazole carboxylic acid derivative, which is an intermediate in the synthesis of an insecticide . These methods highlight the versatility of pyrazole chemistry in generating a wide array of derivatives, including the target compound.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often determined using X-ray diffraction analysis, which provides precise geometrical parameters . Vibrational spectroscopy, including FT-IR and FT-Raman, is used to investigate the vibrational frequencies and assignments, which are supported by theoretical calculations such as Density Functional Theory (DFT) . These studies reveal the stability of the molecules and the presence of intramolecular charge transfer, which is crucial for understanding the reactivity and interaction of the compounds with biological targets.
Chemical Reactions Analysis
Pyrazole derivatives undergo various functionalization reactions to introduce different substituents, which can significantly alter their chemical and biological properties. For example, the reaction of pyrazole-3-carboxylic acid with amines leads to the formation of corresponding carboxamides . These reactions are often studied both experimentally and theoretically to elucidate the mechanisms and optimize the conditions for the desired transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solvatochromism, dipole moments, and quantum yields, are influenced by the solvent polarity and can be studied using photophysical methods . The electronic properties, including HOMO and LUMO energies, are investigated using UV-vis spectroscopy and theoretical calculations, which indicate the charge transfer within the molecule . These properties are essential for the potential application of pyrazole derivatives in nonlinear optics and as pharmaceutical agents.
Scientific Research Applications
Heterocyclic Chemistry Applications
Research has shown the synthesis of heterocyclic systems involving pyrazole derivatives, such as the formation of 1H,4H-pyrazolo[4,3-b]pyrrolizine and 2H,4H-pyrazolo[4,3-b]pyrrolizine derivatives. These compounds were synthesized through the cyclization of pyrrolidinocarboxamide derivatives, showcasing the utility of pyrazole compounds in creating complex heterocyclic structures with potential applications in drug discovery and development (Massa, Mai, Artico, & Corelli, 1990).
Antimicrobial Activity
Pyrazole derivatives have been explored for their antimicrobial properties. The synthesis of pyrazoles and pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazines involved starting with 1-phenyl-5-(pyrrol-1-yl)-1H-pyrazole-3-carboxylic acid azide and reacting it with alcohols and amines. These compounds exhibited significant antibacterial and antifungal activities, highlighting the potential of pyrazole derivatives in developing new antimicrobial agents (Farghaly & El-Kashef, 2005).
Optical and Electronic Applications
Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been studied for their optical nonlinearity using the z-scan technique. Compounds with carboxylic acid and ester substituents showed significant nonlinear optical properties, indicating their potential as optical limiting materials for protective and modulatory applications in laser technologies (Chandrakantha et al., 2013).
Antiproliferative Agents
Pyrazole derivatives have been synthesized with regioselectivity and screened for their antiproliferative activity against various cancer cell lines. Certain derivatives demonstrated substantial cytotoxic effects, particularly against breast cancer and leukemia cells, by inducing apoptosis. This research underscores the potential of pyrazole compounds in cancer therapy, offering a foundation for the development of new antiproliferative agents (Ananda et al., 2017).
properties
IUPAC Name |
1-(2-bromophenyl)-5-pyrrol-1-ylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O2/c15-11-5-1-2-6-12(11)18-13(17-7-3-4-8-17)10(9-16-18)14(19)20/h1-9H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRJDIWBHFATKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(C=N2)C(=O)O)N3C=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

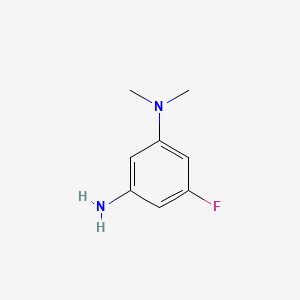
![12-(3,4-Dimethylbenzenesulfonyl)-5-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2511019.png)
![2-({1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrol-2-yl}methylene)malononitrile](/img/structure/B2511021.png)
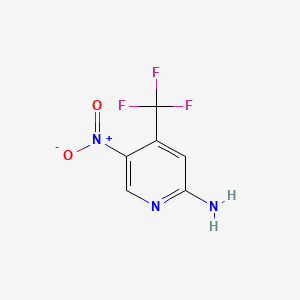
![N-[4-(acetylamino)phenyl]-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2511024.png)
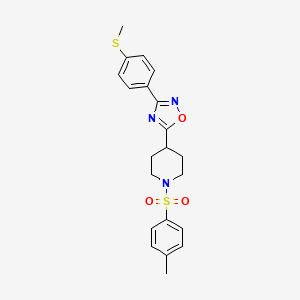
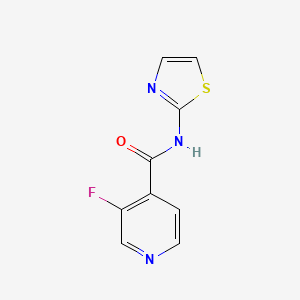
![8-[4-(Furan-2-carbonyl)piperazin-1-yl]-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione](/img/structure/B2511028.png)


![((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(phenyl)methanone](/img/structure/B2511033.png)


![2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-cyclohexylacetamide](/img/structure/B2511038.png)